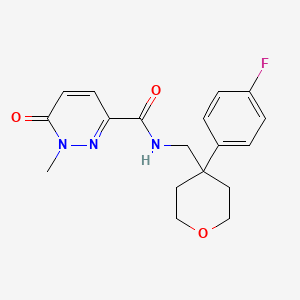

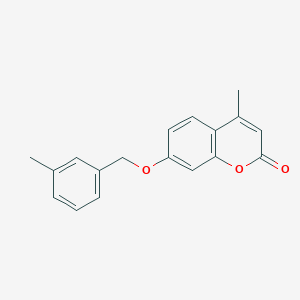

4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .

Synthesis Analysis

Coumarin derivatives can be synthesized using various methods. One common method is the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . Alkynes use the ending –yne; this suffix is used when there is only one alkyne in the molecule .Chemical Reactions Analysis

Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . Since the reporting of the first synthetic route in 1882, this moiety has found its place in fabric conditioners, certain perfumes, and in the medicinal industry especially as anti-coagulants .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined through various laboratory techniques .Scientific Research Applications

Synthesis and Antimicrobial Properties

- A study reported the synthesis of novel compounds, including derivatives of 4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one, which were evaluated for their antimicrobial activity. The compounds displayed antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Aspergillus niger. Among these, certain molecules were identified as highly potent, highlighting their potential as antimicrobial agents (M. Mahesh et al., 2016).

Structural Characterization and Quantum Chemical Studies

- Another research effort focused on the synthesis of new coumarins, including derivatives similar to this compound, complemented by quantum chemical studies. These studies provided detailed insights into the molecular orbital calculations, spatial characteristics, and contributions of individual atoms, aiding in the understanding of the compound's chemical behavior (A. Al-Amiery et al., 2016).

Application in Synthesizing Heterocyclic Compounds

- Research into the synthesis of benzo[f]coumarins from 2-trifluoroacetyl-1H-benzo[f]chromenes and 2-naphthols explored reactions that could potentially involve derivatives of this compound. These studies demonstrate the compound's utility in creating complex heterocyclic structures, which could have various chemical and pharmaceutical applications (V. Osyanin et al., 2016).

Crystal Structure Analysis

- The crystal structure of a closely related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was analyzed, providing insights into its molecular and crystal structure. This type of analysis is crucial for understanding the physicochemical properties and potential applications of these compounds (I. Manolov et al., 2008).

Gold-Catalyzed Oxidation Studies

- A study demonstrated the gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes to form chromen-3(4H)-ones, a process that might be applicable to the synthesis and functionalization of this compound derivatives. This research highlights the role of catalysis in synthesizing and modifying complex organic molecules (Kegong Ji et al., 2015).

Mechanism of Action

The mechanism of action of coumarin derivatives can vary greatly depending on their specific structure and the biological system they interact with. For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-12-4-3-5-14(8-12)11-20-15-6-7-16-13(2)9-18(19)21-17(16)10-15/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOMICLSUPDORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2578801.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)

![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)

![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)